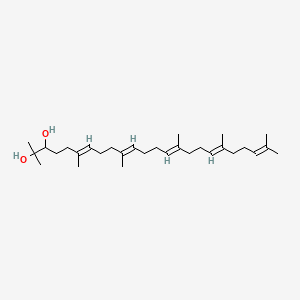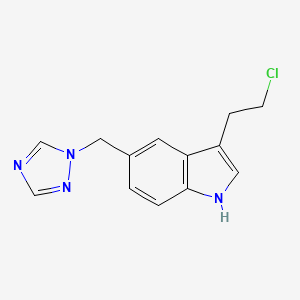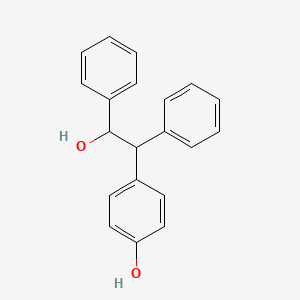
4-Hydroxy-alpha,beta-diphenylbenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol typically involves the reaction of benzeneethanol with a hydroxyphenyl group under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydroxy-alpha,beta-diphenylbenzeneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
4-Hydroxy-alpha,beta-diphenylbenzeneethanol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is used in studies related to enzyme activity and protein interactions . Additionally, it is used in the industry for the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
4-Hydroxy-alpha,beta-diphenylbenzeneethanol can be compared to other similar compounds such as this compound derivatives and analogs . These compounds share similar structural features but may have different functional groups or substitutions that confer unique properties . The uniqueness of this compound lies in its specific combination of hydroxy and phenyl groups, which contribute to its distinct chemical behavior and applications .
Properties
CAS No. |
94549-25-4 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.362 |
IUPAC Name |
4-(2-hydroxy-1,2-diphenylethyl)phenol |
InChI |
InChI=1S/C20H18O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19-22H |
InChI Key |
DKXUMJRKVWUHAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)O |
Synonyms |
2-(p-Hydroxyphenyl)-1,2-diphenylethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)
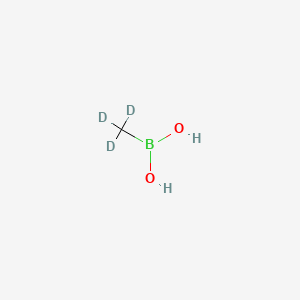
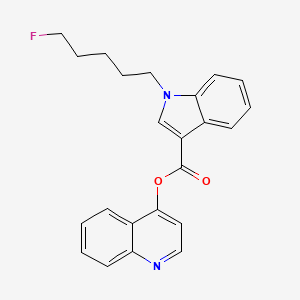
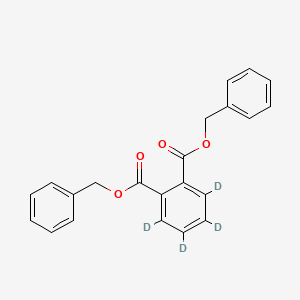

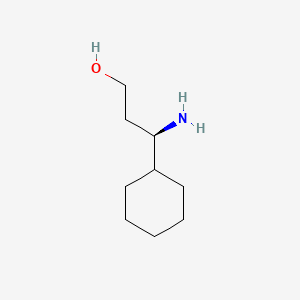

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)


